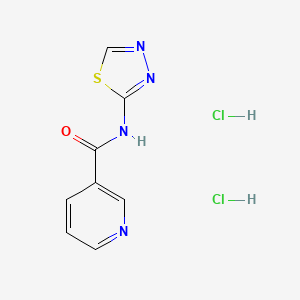

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a chemical compound with the formula C₈H₆N₄OS . It is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is also an inhibitor of Aquaporin 4 (AQP4), the most abundant water channel in the brain .

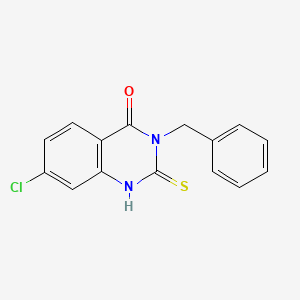

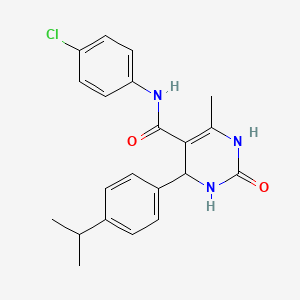

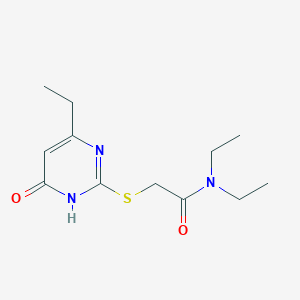

Molecular Structure Analysis

The molecular structure of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is responsible for its various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to provide low toxicity and great in vivo stability .Scientific Research Applications

DNA/BSA Binding and Anticancer Agents N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide derivatives have been studied for their potential in interacting with calf thymus DNA (CT DNA) and bovine serum albumin (BSA), suggesting applications in DNA binding and anticancer activities. These derivatives, including DTPC and DDTPC, have shown selective cytotoxicity and notable antiproliferative effects toward certain cancer cell lines (Li, Fei, Wang, Kong, & Long, 2020).

Antimicrobial Activities Certain derivatives of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide have been synthesized and found to possess antimicrobial activities against both gram-positive and gram-negative bacteria, as well as various fungi. This suggests potential applications in developing new antimicrobial agents (Patel & Patel, 2015).

Anti-Inflammatory Activity Synthesis of 1,3,4-thiadiazole derivatives with pyrazole-3-carboxamides and pyrrole-3-carboxamide moiety has shown significant anti-inflammatory activity in studies. This indicates potential for developing anti-inflammatory drugs (Maddila, Gorle, Sampath, & Lavanya, 2016).

Synthesis and Spectral Studies The compound's derivatives have been the subject of various synthesis and spectral studies, which are crucial for understanding its chemical properties and potential applications in different fields of science (Zadorozhnii et al., 2019).

Antitumor and Antioxidant Activities Several studies have explored the antitumor and antioxidant properties of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide derivatives. This research opens avenues for their use in cancer treatment and as antioxidants (Hamama, Gouda, Badr, & Zoorob, 2013).

Insecticidal Activities Some derivatives of this compound have been tested and shown to possess insecticidal activities, particularly against the cotton leafworm, Spodoptera littoralis. This suggests their potential use in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mechanism of Action

Target of Action

The primary targets of N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride are currently unknown . This compound is a chemical entity with a molecular weight of 206.2258 dalton

Biochemical Pathways

Some studies suggest that derivatives of 1,3,4-thiadiazoles may have cytotoxic activity , indicating potential effects on cell survival and proliferation pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins .

Cellular Effects

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide dihydrochloride has been found to exhibit antiproliferative activity against HeLa and C6 cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, this compound has shown a significant reduction of immobility time at doses ranging from 10 to 50 mg/kg .

Properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4OS.2ClH/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;;/h1-5H,(H,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYNOAMFHBHSEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NN=CS2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)

![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)

![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)

![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)

![1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2839193.png)